Cas no 2171428-66-1 ((2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid)

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid structure
2171428-66-1 structure
商品名:(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid
CAS番号:2171428-66-1
MF:C27H30N2O5
メガワット:462.537507534027
CID:5925832
PubChem ID:165577999

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

    • (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid
    • (2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
    • EN300-1538574
    • 2171428-66-1
    • インチ: 1S/C27H30N2O5/c1-2-22(26(31)32)28-25(30)23-15-11-12-16(13-15)24(23)29-27(33)34-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21-24H,2,11-14H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t15?,16?,22-,23?,24?/m0/s1
    • InChIKey: MBNMMQHFSWPHRV-GIIXZMHUSA-N
    • ほほえんだ: O=C(C1C(C2CCC1C2)NC(=O)OCC1C2C=CC=CC=2C2C=CC=CC1=2)N[C@H](C(=O)O)CC

計算された属性

  • せいみつぶんしりょう: 462.21547206g/mol
  • どういたいしつりょう: 462.21547206g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 8
  • 複雑さ: 765
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1538574-1.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
1g
$3368.0 2023-06-05
Enamine
EN300-1538574-2500mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
2500mg
$6602.0 2023-09-26
Enamine
EN300-1538574-5000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
5000mg
$9769.0 2023-09-26
Enamine
EN300-1538574-5.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
5g
$9769.0 2023-06-05
Enamine
EN300-1538574-10.0g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
10g
$14487.0 2023-06-05
Enamine
EN300-1538574-250mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
250mg
$3099.0 2023-09-26
Enamine
EN300-1538574-1000mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
1000mg
$3368.0 2023-09-26
Enamine
EN300-1538574-50mg
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
50mg
$2829.0 2023-09-26
Enamine
EN300-1538574-0.25g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
0.25g
$3099.0 2023-06-05
Enamine
EN300-1538574-0.1g
(2S)-2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.2.1]heptan-2-yl]formamido}butanoic acid
2171428-66-1
0.1g
$2963.0 2023-06-05

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acid 関連文献

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo2.2.1heptan-2-ylformamido}butanoic acidに関する追加情報

Compound CAS No. 2171428-66-1: (2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[2.2.1]heptan-2-ylformamido}butanoic Acid

(2S)-2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)bicyclo[2.2.1]heptan-2-ylformamido}butanoic acid is a highly specialized organic compound with the CAS registry number 2171428-66-1. This compound belongs to the class of amino acids and is characterized by its complex structure, which includes a bicyclic framework and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of the Fmoc group suggests that this compound is likely used in peptide synthesis or other applications where controlled deprotection is required.

The core structure of this compound features a bicyclo[2.2.1]heptane system, which is a norbornane derivative. This bicyclic framework provides rigidity and stability to the molecule, making it suitable for various chemical reactions. The (S)-configuration at the second carbon indicates that this compound exhibits chirality, which is crucial for its biological activity and selectivity in pharmaceutical applications.

Recent studies have highlighted the importance of such compounds in the field of medicinal chemistry, particularly in the development of peptide-based drugs. The Fmoc group, being a well-known protecting group in solid-phase peptide synthesis (SPPS), plays a pivotal role in controlling the reactivity of amino groups during synthesis. This makes the compound an invaluable tool in the construction of complex peptide sequences with high precision.

Moreover, the integration of the bicyclo[2.2.1]heptane system into this compound enhances its pharmacokinetic properties, such as bioavailability and stability, which are critical for drug candidates. Researchers have also explored the potential of this compound in targeted drug delivery systems, where its unique structure allows for selective binding to specific receptors or enzymes.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitutions, coupling reactions, and stereochemical control measures. The use of advanced techniques like microwave-assisted synthesis and catalytic asymmetric induction has significantly improved the yield and enantiomeric excess (ee) of this compound.

Recent advancements in computational chemistry have enabled researchers to predict the optimal conditions for synthesizing such complex molecules. For instance, molecular dynamics simulations have provided insights into the stability of intermediates during the formation of the bicyclic framework, thereby guiding experimental designs.

The application of this compound extends beyond peptide synthesis; it has also been investigated for its potential in materials science. Its rigid structure and chiral nature make it a promising candidate for designing new materials with tailored optical properties.

In conclusion, CAS No. 2171428-66-1 represents a cutting-edge molecule with diverse applications in medicinal chemistry and materials science. Its unique structure, combined with advanced synthetic techniques and computational tools, positions it as a key player in modern chemical research.

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